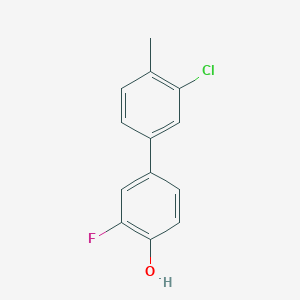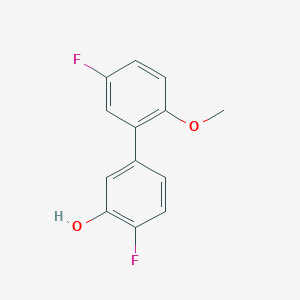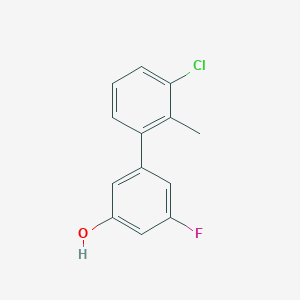
4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% (4-CMFP-2-FP) is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in organic solvents and has a melting point of around 48-50°C. 4-CMFP-2-FP is used in a variety of applications, including synthesis of new compounds, as a reagent in biochemical and physiological studies, and as a starting material for drug development. In
Applications De Recherche Scientifique
4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of new compounds, as a reagent in biochemical and physiological studies, and as a starting material for drug development. It is also used in the synthesis of biological molecules, such as proteins and enzymes, and in the preparation of fluorescent dyes and other organic compounds.
Mécanisme D'action
4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% is a versatile compound with multiple mechanisms of action. It can act as an inhibitor of enzymes and other proteins, as a ligand for receptors, and as an agonist or antagonist of cell signaling pathways. It can also act as an antioxidant, scavenging reactive oxygen species, and as an anti-inflammatory agent, inhibiting the release of pro-inflammatory mediators.
Biochemical and Physiological Effects
4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% has a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and other proteins, modulate cell signaling pathways, and act as an antioxidant and anti-inflammatory agent. It has also been shown to have an effect on the metabolism of lipids and carbohydrates, as well as on the transport of ions and other molecules across cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% is a versatile compound that can be used in a variety of laboratory experiments. Its main advantages are its cost-effectiveness, high solubility in organic solvents, and low melting point. However, it is also important to note that 4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% can be toxic in high concentrations and can be hazardous to handle.
Orientations Futures
There are a number of potential future directions for 4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95%. These include its use in drug development, in the development of new fluorescent dyes and other organic compounds, and in the development of new methods for the synthesis of biological molecules. Additionally, further research is needed to explore the biochemical and physiological effects of 4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95%, as well as its potential toxicity and other safety concerns. Finally, further research is needed to explore the potential applications of 4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% in the development of new therapeutic agents.
Méthodes De Synthèse
4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95% is synthesized by a three-step process. In the first step, 3-chloro-4-methylphenol is reacted with 2-fluorophenol in the presence of a base catalyst. The resulting product is then reacted with a dehydrating agent, such as phosphorus oxychloride, to form the desired 4-(3-Chloro-4-methylphenyl)-2-fluorophenol, 95%. The reaction can be carried out at room temperature or at elevated temperatures.
Propriétés
IUPAC Name |
4-(3-chloro-4-methylphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-9(6-11(8)14)10-4-5-13(16)12(15)7-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGJGOTYNMGIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684310 |
Source


|
| Record name | 3'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-79-8 |
Source


|
| Record name | 3'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














